molecular formula C4H4N2O B3021899 4-Hydroxypyridazine CAS No. 20733-10-2

4-Hydroxypyridazine

Cat. No.: B3021899
CAS No.: 20733-10-2
M. Wt: 96.09 g/mol
InChI Key: VHVUTJZQFZBIRR-UHFFFAOYSA-N
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Description

4-Hydroxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyridazine can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

4-Hydroxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, silver oxide.

    Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation Products: Depending on the oxidizing agent and conditions, various oxidized derivatives of this compound can be formed.

    Substitution Products: Substituted pyridazine derivatives with different functional groups replacing the hydroxyl group.

Comparison with Similar Compounds

4-Hydroxypyridazine can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Similar to this compound but contains a keto group instead of a hydroxyl group.

    Pyridazine: The parent compound without any substituents.

Uniqueness of this compound:

  • The presence of a hydroxyl group at the fourth position imparts unique chemical reactivity and biological activity, distinguishing it from other pyridazine derivatives.

Properties

IUPAC Name

1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUTJZQFZBIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902473
Record name NoName_1717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-10-2
Record name pyridazin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 4-hydroxypyridazine?

A: One industrial method utilizes 3,6-dichloropyridazine as a starting material. The process involves four key steps: chlorination to 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, transformation to this compound, and finally, bromination to yield 4-bromopyridazine. [] This approach boasts high yields and a streamlined process, making it suitable for industrial production.

Q2: What is the structural characterization of this compound?

A: this compound primarily exists in a planar configuration with Cs symmetry. [] This information is derived from computational studies using Gaussian03 at the B3LYP/6-311+G* level of theory, which provided insights into the molecule's optimized geometry and vibrational frequencies.

Q3: How do the thermodynamic properties of this compound change with temperature?

A: Computational studies reveal a clear correlation between temperature and thermodynamic properties such as heat capacity, entropy, and enthalpy. [] This understanding is crucial for predicting the molecule's behavior under various conditions and guiding further research and applications.

Q4: Can this compound be used as a building block for other compounds?

A: Yes, this compound acts as a versatile precursor in organic synthesis. For instance, it plays a crucial role in synthesizing 1-alkoxy-3,6-dimethyl-5-nitro-4(1H)-pyridazinones. [] The process involves nitration of 3,6-dimethyl-4-hydroxypyridazine 1-oxide followed by alkylation.

Q5: What is the significance of the tautomeric equilibrium of this compound?

A: Ab initio studies have explored the tautomeric equilibrium of this compound in the vapor phase. [, ] Understanding these equilibria is crucial for predicting the molecule's reactivity, stability, and potential biological activity, paving the way for further research into its applications.

Q6: Are there any notable applications of this compound derivatives in carbohydrate chemistry?

A: Yes, 4-hydroxypyridazines have been employed in synthesizing 2'-deoxy-D-ribonucleosides. [] This highlights the molecule's versatility and potential in accessing biologically relevant compounds, potentially opening avenues in medicinal chemistry.

Q7: How is this compound utilized in the synthesis of condensed heterocyclic systems?

A: this compound derivatives serve as building blocks for constructing complex heterocyclic frameworks. One example is the synthesis of 2-oxo-2H-pyrano[2,3-d]pyridazine and 2-oxo-2H-pyrano[2,3-c]pyridazine, starting from 4,7-dichlorofuro[2,3-d]pyridazine. [] This highlights the molecule's potential in accessing novel heterocyclic compounds with potential biological activities.

Q8: What insights have been gained from studying the molecular structure of this compound derivatives?

A: Research has elucidated the molecular structures of various this compound derivatives, such as 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines, using techniques like X-ray crystallography. [, ] These studies provide valuable information about bond lengths, angles, and overall conformation, aiding in understanding structure-activity relationships and designing new derivatives with tailored properties.

Q9: Has this compound been used in the synthesis of other important classes of compounds?

A: Yes, 4-hydroxypyridazines are key intermediates in the synthesis of 6-aryl-3-acyl-4-hydroxypyridazines. [, ] This synthesis involves a fascinating reaction using diazopolycarbonyl compounds, showcasing the molecule's versatility in accessing diverse chemical structures.

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